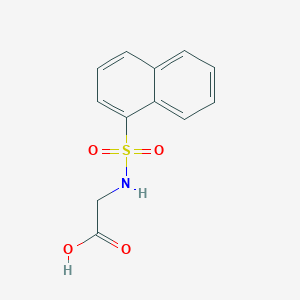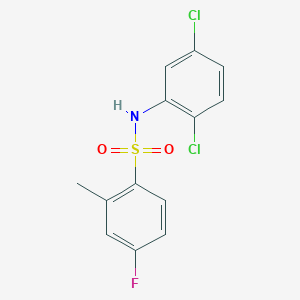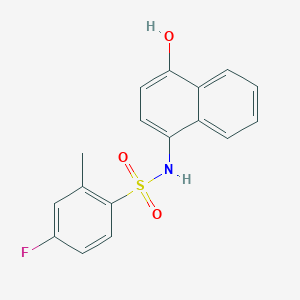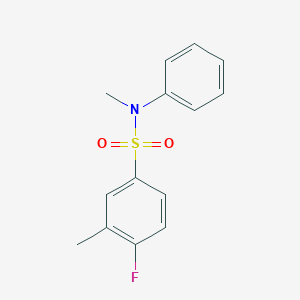![molecular formula C26H27NO5S B280903 Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280903.png)
Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MK-2206 and belongs to the class of allosteric inhibitors of AKT, a protein kinase that plays a crucial role in cell growth and survival pathways.
Mécanisme D'action
MK-2206 is an allosteric inhibitor of AKT, which means that it binds to a site on the protein that is distinct from the active site and induces a conformational change that inhibits its activity. AKT is a serine/threonine protein kinase that plays a crucial role in cell growth and survival pathways by regulating various downstream targets, including mTOR, FOXO, and GSK3β. Dysregulation of the AKT pathway is frequently observed in cancer and is associated with increased cell proliferation, survival, and resistance to chemotherapy.
Biochemical and Physiological Effects:
MK-2206 has been shown to inhibit the phosphorylation of AKT and its downstream targets, resulting in decreased cell proliferation and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, MK-2206 has been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel, in preclinical studies. However, it has also been reported to cause hyperglycemia and hyperinsulinemia in some patients, which may limit its use in certain populations.
Avantages Et Limitations Des Expériences En Laboratoire
MK-2206 has several advantages for lab experiments, including its high potency and specificity for AKT, as well as its ability to enhance the efficacy of other chemotherapeutic agents. However, its limitations include its poor solubility in aqueous solutions, which may require the use of organic solvents, and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for the research and development of MK-2206. One direction is to investigate its potential use in combination with other targeted therapies, such as inhibitors of the PI3K/mTOR pathway, to enhance its efficacy and overcome resistance mechanisms. Another direction is to explore its potential use in other types of cancer, such as pancreatic cancer, which also frequently exhibit dysregulation of the AKT pathway. Additionally, the development of more potent and selective allosteric inhibitors of AKT may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of MK-2206 involves the reaction of 2-tert-butyl-5-amino-1,3-benzoxazole with 3-bromo-2-naphthoic acid, followed by the reaction of the resulting compound with 4-ethylbenzenesulfonyl chloride. The final step involves the reaction of the intermediate compound with methyl chloroformate to obtain MK-2206.
Applications De Recherche Scientifique
MK-2206 has been extensively studied for its potential therapeutic applications in various types of cancer, including breast, ovarian, prostate, and lung cancer. It has been shown to inhibit the growth and survival of cancer cells by targeting the AKT pathway, which is frequently dysregulated in cancer. MK-2206 has also been investigated for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
Propriétés
Formule moléculaire |
C26H27NO5S |
|---|---|
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
methyl 2-tert-butyl-5-[(4-ethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H27NO5S/c1-6-16-11-13-17(14-12-16)33(29,30)27-21-15-20-22(25(28)31-5)24(26(2,3)4)32-23(20)19-10-8-7-9-18(19)21/h7-15,27H,6H2,1-5H3 |
Clé InChI |
FZVMUNVAHOVLSA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C |
SMILES canonique |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-[acetyl(8-quinolinylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280820.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280823.png)

![Methyl 5-[benzoyl(2-thienylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280833.png)







![N-(4-{[(4-fluoro-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280848.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280849.png)
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280850.png)